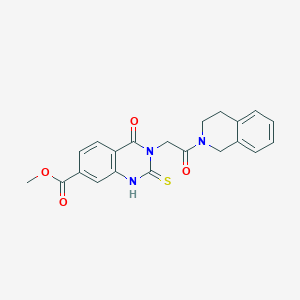

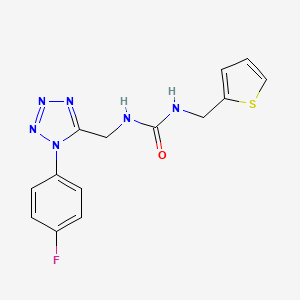

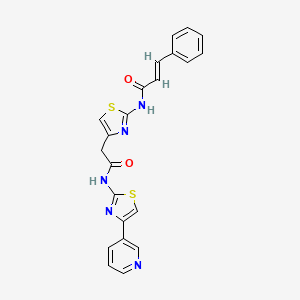

methyl 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It contains a 3,4-dihydroisoquinoline and a 2,3-dihydroquinazolin-4-one moiety . These moieties are part of nitrogen-containing heterocyclic compounds and are core structural components in various biologically active compounds .

Synthesis Analysis

The synthesis of the 3,4-dihydroisoquinolin-2(1H)-yl moiety can be achieved through the Bischler-Napieralski-type synthesis from phenylethanols and nitriles via a tandem annulation . The 2,3-dihydroquinazolin-4-one moiety can be synthesized using a one-pot, three-component condensation reaction strategy of isatoic anhydride, aldehydes, and amines .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The 3,4-dihydroisoquinolin-2(1H)-yl moiety is a bicyclic structure with a nitrogen atom in one of the rings . The 2,3-dihydroquinazolin-4-one moiety is also a bicyclic structure with a nitrogen atom and a carbonyl group in one of the rings .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of multiple functional groups. For instance, the 3,4-dihydroisoquinolin-2(1H)-yl moiety can participate in reactions involving the nitrogen atom or the adjacent carbon atoms . The 2,3-dihydroquinazolin-4-one moiety can undergo reactions at the carbonyl group or the adjacent carbon atoms .科学的研究の応用

AKR1C3 Inhibition

Target: Aldo-keto reductase AKR1C3 Significance AKR1C3 is implicated in breast and prostate cancer. HMS3483K14 acts as a highly potent (low nM) and isoform-selective (1500-fold) inhibitor of AKR1C3. Crystal structure studies reveal that the carboxylate group occupies the enzyme’s oxyanion hole, while the sulfonamide provides the correct twist for binding the dihydroisoquinoline in an adjacent hydrophobic pocket .

SAR Studies

Structure-Activity Relationship (SAR): Positioning of the carboxylate group is critical for potency. Acid isosteres and amides can substitute the carboxylate. Small substituents on the dihydroisoquinoline enhance efficacy. “Reverse sulfonamides” exhibit stereoisomer preferences .

Cellular Potency

Comparison: Cellular potency measured by inhibiting AKR1C3 metabolism of a known substrate. Broad rank order between enzymatic and cellular activity observed. Amide analogs more effective than predicted by cellular assays .

2,3-Dihydroquinazolin-4(1H)-ones Synthesis

Context: Direct cyclocondensation of anthranilamide and aldehydes or ketones Promoter: [P4-VP]-BF3 Yield: Good to high yield .

Acetylcholinesterase Inhibition

Compound: N-(3-acetylphenyl)-4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide Activity: Potent inhibitor against acetylcholinesterase enzyme .

将来の方向性

Future research could focus on the synthesis of this compound and its derivatives, investigation of their physical and chemical properties, and exploration of their potential biological activities. The development of more efficient and environmentally friendly synthetic methods could also be a valuable area of research .

作用機序

Target of Action

Compounds with similar structures have been found to inhibit aldo-keto reductase akr1c3 , a target of interest in both breast and prostate cancer .

Mode of Action

It is known that similar compounds interact with their targets by occupying the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

Similar compounds have been found to inhibit the activity of akr1c3, which plays a role in steroid hormone metabolism and resistance to chemotherapy .

Result of Action

Similar compounds have been found to inhibit the activity of akr1c3, potentially leading to enhanced anti-tumor responses .

特性

IUPAC Name |

methyl 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c1-28-20(27)14-6-7-16-17(10-14)22-21(29)24(19(16)26)12-18(25)23-9-8-13-4-2-3-5-15(13)11-23/h2-7,10H,8-9,11-12H2,1H3,(H,22,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGXRLGRHOOAKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

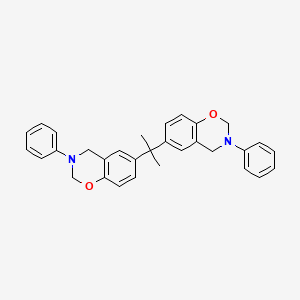

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2962368.png)

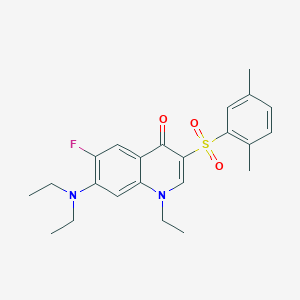

![N-(4-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2962370.png)

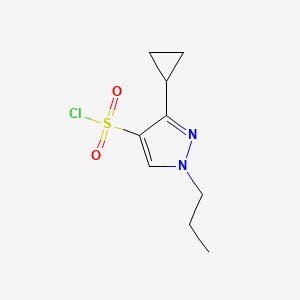

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2962372.png)

![3-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2962373.png)

![2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+](/img/structure/B2962387.png)

![(E)-4-(Dimethylamino)-N-[(2R)-1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-enamide](/img/structure/B2962389.png)